molecular formula C11H10O5 B4972312 ethyl 3,5-diformyl-4-hydroxybenzoate

ethyl 3,5-diformyl-4-hydroxybenzoate

Cat. No.: B4972312
M. Wt: 222.19 g/mol
InChI Key: DXSVGUGURKNATE-UHFFFAOYSA-N
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Description

Ethyl 3,5-diformyl-4-hydroxybenzoate is an organic compound with the molecular formula C11H10O5 It is a derivative of benzoic acid, characterized by the presence of two formyl groups and a hydroxyl group on the benzene ring, along with an ethyl ester functional group

Scientific Research Applications

Ethyl 3,5-diformyl-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-diformyl-4-hydroxybenzoate can be synthesized through a multi-step process starting from readily available precursors. One common method involves the formylation of ethyl 4-hydroxybenzoate using formylating agents such as dimethylformamide and phosphorus oxychloride. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of formyl groups at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diformyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3,5-dicarboxy-4-hydroxybenzoic acid.

    Reduction: Ethyl 3,5-dihydroxymethyl-4-hydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3,5-diformyl-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and hydroxyl groups, potentially modulating enzyme activity or signaling pathways. The exact molecular targets and pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Ethyl 3,5-diformyl-4-hydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 4-hydroxybenzoate: Lacks the formyl groups, making it less reactive in certain chemical transformations.

    3,5-diformyl-4-hydroxybenzoic acid: Contains carboxylic acid groups instead of the ethyl ester, affecting its solubility and reactivity.

    Ethyl 3,5-dihydroxy-4-hydroxybenzoate: Contains hydroxymethyl groups instead of formyl groups, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of formyl, hydroxyl, and ethyl ester functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 3,5-diformyl-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-2-16-11(15)7-3-8(5-12)10(14)9(4-7)6-13/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSVGUGURKNATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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